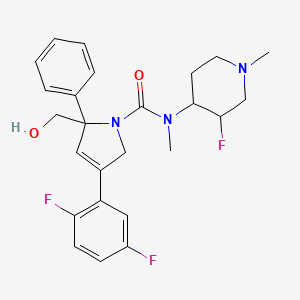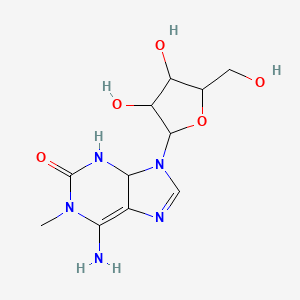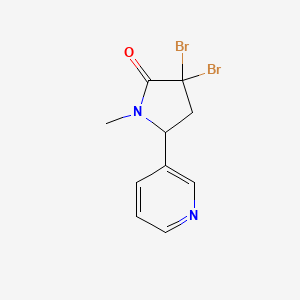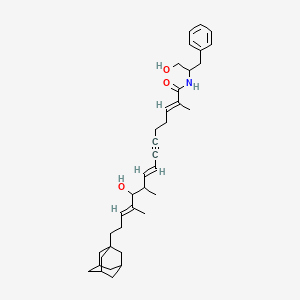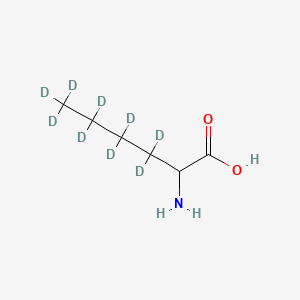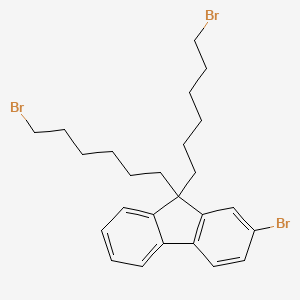
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate is an organic compound with the molecular formula C15H8F9IO3S and a molecular weight of 566.18 g/mol . It is a white solid at room temperature and is known for its strong oxidizing properties and high chemical reactivity . This compound is widely used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Preparation Methods
The synthesis of Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 3-(trifluoromethyl)phenyl iodide with trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)phenyl iodide and trifluoromethanesulfonic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethyl ether at a temperature of around 112°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize alcohols to aldehydes or ketones.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as dichloromethane. The major products formed from these reactions depend on the specific conditions and reactants used.
Scientific Research Applications
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate exerts its effects involves the activation of substrates through the formation of iodonium intermediates. These intermediates can then undergo various transformations, such as nucleophilic substitution or oxidation, leading to the formation of the desired products . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate can be compared with other iodonium salts, such as:
Bis(4-bromophenyl)iodonium trifluoromethanesulfonate: Similar in structure but contains bromine atoms instead of trifluoromethyl groups.
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate: Contains tert-butyl groups instead of trifluoromethyl groups.
Phenyl [3-(trifluoromethyl)phenyl]iodonium trifluoromethanesulfonate: Contains a phenyl group in place of one of the trifluoromethyl groups.
The uniqueness of this compound lies in its strong oxidizing properties and its ability to introduce fluorine atoms into organic molecules, which is highly valuable in the synthesis of fluorinated compounds.
Properties
Molecular Formula |
C15H8F9IO3S |
|---|---|
Molecular Weight |
566.18 g/mol |
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
UFSGBBHIEODUIE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)


